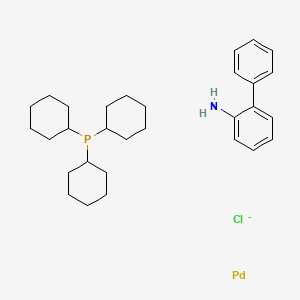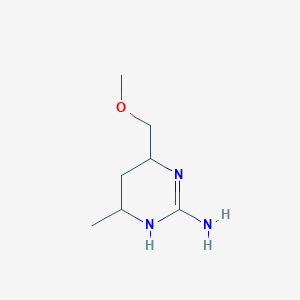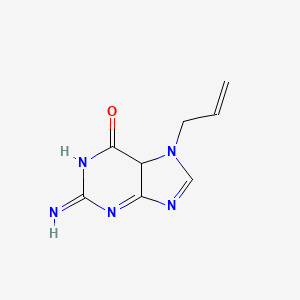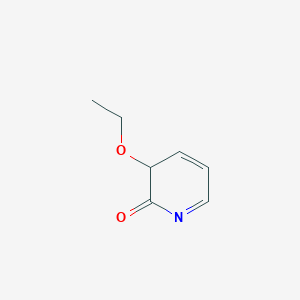
3-bromo-4-oxo-3H-pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a carbonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-oxo-3H-pyridine-5-carbonitrile typically involves the bromination of 4-oxo-3H-pyridine-5-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 3-amino-4-oxo-3H-pyridine-5-carbonitrile or 3-thio-4-oxo-3H-pyridine-5-carbonitrile.
Reduction: Formation of 3-bromo-4-hydroxy-3H-pyridine-5-carbonitrile.
Oxidation: Formation of more oxidized derivatives or ring-opened products.
Scientific Research Applications
3-bromo-4-oxo-3H-pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 3-bromo-4-oxo-3H-pyridine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets within cells. The bromine atom and the nitrile group are often crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a pyrazole ring instead of a pyridine ring.
3-bromo-4-oxo-3H-pyridine-2-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.
Uniqueness
3-bromo-4-oxo-3H-pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position allows for unique interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H3BrN2O |
|---|---|
Molecular Weight |
199.00 g/mol |
IUPAC Name |
3-bromo-4-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3,5H |
InChI Key |
JTNAKQRNRATQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C(=O)C1Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)




![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)


![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)




![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)
